Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate
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Overview
Description
Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate is an organic compound with a complex structure, characterized by multiple alkyl groups and a long carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate typically involves multi-step organic reactions. One common method includes the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavorings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that facilitate its conversion into active metabolites. The pathways involved often depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylpentan-2-yl)-6-ethyl-1,2-dimethylbicyclo[2.2.0]hexane
- 2-[(2R,3R)-3,4-dimethylpentan-2-yl]-1-ethyl-3-(propan-2-yl)benzene
Uniqueness
Ethyl 2-(3,4-dimethylpentan-2-YL)-5,7,7-trimethyloctanoate is unique due to its specific ester functional group and the arrangement of its alkyl chains. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61735-01-1 |
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Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethylpentan-2-yl)-5,7,7-trimethyloctanoate |
InChI |
InChI=1S/C20H40O2/c1-10-22-19(21)18(17(6)16(5)14(2)3)12-11-15(4)13-20(7,8)9/h14-18H,10-13H2,1-9H3 |
InChI Key |
VIBJNXDNWCHBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(C)CC(C)(C)C)C(C)C(C)C(C)C |
Origin of Product |
United States |
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